N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to an imidazole ring via a propylamine chain, and it is often studied for its biological and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1(6-17-7-5-16-10-17)4-15-9-12-2-3-13-14(8-12)19-11-18-13;;/h2-3,5,7-8,10,15H,1,4,6,9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJOGMGLFLFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCN3C=CN=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Linking to Imidazole: The benzodioxole moiety is then linked to an imidazole ring via a propylamine chain. This step often involves a nucleophilic substitution reaction where the amine group of the propylamine attacks a halogenated benzodioxole intermediate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the compound meets purity standards through analytical methods like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-benzylamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine is unique due to its specific combination of the benzodioxole and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
